molecular formula C13H11ClN2O2 B1612460 3-Amino-2-[(2-chlorophenyl)amino]benzoic acid CAS No. 893613-01-9

3-Amino-2-[(2-chlorophenyl)amino]benzoic acid

Cat. No.: B1612460
CAS No.: 893613-01-9
M. Wt: 262.69 g/mol
InChI Key: OQUDQFCNBSUBEY-UHFFFAOYSA-N
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Description

3-Amino-2-[(2-chlorophenyl)amino]benzoic acid is a substituted benzoic acid derivative featuring an amino group at position 3 and a 2-chlorophenylamino moiety at position 2 of the aromatic ring.

The compound’s synthesis and commercial availability are noted in product catalogs, though it is currently listed as discontinued, indicating specialized or historical use . Its molecular framework combines hydrogen-bonding capabilities (via the amino and carboxylic acid groups) with hydrophobic interactions (via the chlorophenyl group), which may influence solubility and target binding.

Properties

IUPAC Name

3-amino-2-(2-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-9-5-1-2-7-11(9)16-12-8(13(17)18)4-3-6-10(12)15/h1-7,16H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUDQFCNBSUBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=C2N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587533
Record name 3-Amino-2-(2-chloroanilino)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-01-9
Record name 3-Amino-2-(2-chloroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(2-chlorophenylamino)benzoic acid
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Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

One common approach to synthesize amino-substituted benzoic acids involves catalytic hydrogenation of nitro-substituted precursors. For example, 3-nitro-2-methylbenzoic acid can be converted to 3-amino-2-methylbenzoic acid via liquid-phase catalytic hydrogenation using nickel catalysts such as 6504K nickel or Raney nickel under controlled temperature (80–125 °C) and pressure (1.0–2.0 MPa) conditions in aqueous media. The process typically involves:

  • Salt formation of the nitro acid precursor.
  • Hydrogenation under nickel catalysis.
  • pH adjustment post-reduction to isolate the amino product with yields exceeding 90%.

This method is efficient and scalable, with the catalyst being recyclable and the reaction conditions optimized for high yield and purity.

Multi-Step Synthesis via Chlorination, Oxidation, and Ammoniation

A more elaborate synthetic route, applicable to compounds analogous to 3-amino-2-[(2-chlorophenyl)amino]benzoic acid, involves:

  • Chlorination of Aromatic Precursors: Starting from m-xylene, selective chlorination using chlorine gas under Lewis acid catalysis (e.g., ferric chloride, aluminum chloride) at moderate temperatures (~60 °C) produces 2-chloro-m-xylene.

  • Oxidation to Chlorobenzoic Acid: The chlorinated intermediate is oxidized to 3-methyl-2-chlorobenzoic acid using oxidants such as hydrogen peroxide in acetic acid solvent with catalysts like sodium acetate, cobalt or manganese salts. Reaction temperatures are maintained around 80–100 °C with controlled oxidant addition to maximize yield (~92–95%).

  • Ammoniation to Aminobenzoic Acid: The chlorobenzoic acid undergoes ammoniation under alkaline conditions (using ammonia gas or ammonium salts) in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (130–150 °C). Copper-based catalysts (cuprous chloride or copper oxide) and alkaline agents (sodium carbonate) facilitate nucleophilic substitution of the chlorine by an amino group. Reaction times range from 3 to 6 hours, with yields around 88–93%.

This route provides a clean, cost-effective, and environmentally friendly method to obtain amino-substituted chlorobenzoic acids with high purity and yield.

Comparative Data Table of Key Preparation Steps

Step Conditions/Details Catalysts/Agents Yield (%) Notes
Salt Formation pH adjusted to 7–8 in aqueous solution Alkali (e.g., NaOH) N/A Prepares precursor for hydrogenation
Catalytic Hydrogenation 80–125 °C, 1.0–2.0 MPa H₂ pressure, aqueous solvent 6504K Nickel, Raney Ni >95 Converts nitro to amino group
Chlorination of m-Xylene 60 °C, chlorine gas, Lewis acid catalyst (FeCl₃, AlCl₃) Ferric chloride, aluminum chloride N/A Produces 2-chloro-m-xylene
Oxidation to Chlorobenzoic Acid 80–100 °C, acetic acid solvent, slow H₂O₂ addition Sodium acetate, cobalt/manganese salts 92.7–95.2 Controlled oxidation step
Ammoniation 130–150 °C, DMSO solvent, ammonia gas, alkaline condition Cuprous chloride, sodium carbonate 88.6–93.1 Amino substitution of chlorine

Research Findings and Optimization Notes

  • Catalyst Selection: Nickel catalysts with carbon supports (6504K) show superior activity and recyclability in hydrogenation steps. Copper-based catalysts are effective for ammoniation reactions.

  • Solvent Effects: Pure water is preferred for hydrogenation due to solubility and environmental considerations. Acetic acid is optimal for oxidation, while DMSO is preferred for ammoniation due to its high boiling point and polarity.

  • Reaction Parameters: Temperature and pressure control are critical for maximizing yield and minimizing side reactions. For example, hydrogen pressure around 2.0 MPa and temperature near 125 °C optimize hydrogenation rates without catalyst degradation.

  • Purification: Post-reaction pH adjustment and recrystallization (e.g., from methanol) are essential to obtain high-purity final product.

  • Environmental and Safety Considerations: The multi-step chlorination-oxidation-ammoniation route avoids hazardous nitration and reduces wastewater treatment challenges compared to traditional nitration-hydrogenation methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(2-chlorophenyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloroanilino group can be reduced to form aniline derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzoic acid have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that compounds related to 3-amino-2-[(2-chlorophenyl)amino]benzoic acid exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . The structural modifications of this compound can enhance its efficacy against various cancer cell lines, including MCF-7 and HeLa cells.

Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes associated with cancer progression. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications can lead to improved inhibitory potency against AChE compared to standard drugs .

Antimicrobial Properties
this compound has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit moderate antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans. The transformation of the compound into various derivatives has improved its antimicrobial profile while reducing toxicity .

Anti-inflammatory Effects
The compound's anti-inflammatory properties have been documented in several studies. It has been shown to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. This selectivity suggests its potential use in developing anti-inflammatory medications with reduced side effects compared to non-selective COX inhibitors .

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a monomer for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's strength and thermal stability, making it suitable for applications in coatings and composites .

Case Studies

Study Reference Application Area Findings
MDPI (2023) Anticancer ActivityDemonstrated IC50 values comparable to doxorubicin against MCF-7 cells.
MDPI (2021) Antimicrobial ActivityExhibited moderate activity against Gram-positive bacteria and C. albicans.
RSC Publishing (2020) Anti-inflammatory EffectsShowed selective inhibition of COX-2 with potential for drug development.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(2-chlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The amino and chloroanilino groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Detailed Analysis

Electronic and Steric Effects
  • Chlorophenyl vs. Fluorophenyl Substitution: The target compound’s 2-chlorophenyl group provides greater hydrophobicity and steric bulk compared to 3-amino-2-fluorobenzoic acid (). In contrast, CBA () retains the 2-chlorophenoxy group but adds an acetylated amino linker, likely improving TRPM4 binding through extended hydrophobic interactions .
Physicochemical Properties
  • Melting Points and Solubility: The thiazolylhydrazone analog () has a high melting point (~220°C), indicating strong crystalline packing, whereas the target compound’s solubility may be enhanced by its free amino and carboxylic acid groups . 6X1 (), with a dichlorophenyl carbamoyl group, has a higher molecular weight (325.16 g/mol), likely reducing aqueous solubility compared to the target compound .

Biological Activity

3-Amino-2-[(2-chlorophenyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}ClN2_2O2_2
  • CAS Number : 893613-01-9
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology and the treatment of neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents .
  • Anti-inflammatory Effects : The compound is also under investigation for its potential anti-inflammatory properties, which could have therapeutic implications in treating inflammatory diseases .

Anticholinesterase Activity

Recent studies have evaluated the anticholinesterase activity of various compounds similar to this compound. The results indicate varying degrees of inhibition against AChE, with some analogs showing IC50_{50} values below 10 µM, highlighting their potential for treating cognitive disorders .

Antimicrobial Effects

Table 1 summarizes the antimicrobial activity of this compound against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans10.0

Case Studies

  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was shown to significantly reduce AChE activity, leading to improved cognitive function in treated mice compared to controls .
  • Antimicrobial Screening :
    • In vitro assays demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-amino-2-[(2-chlorophenyl)amino]benzoic acid, and how can reaction intermediates be characterized?

  • Methodological Answer : A two-step synthesis approach is typically employed. First, introduce the 2-chlorophenylamino group via nucleophilic substitution or coupling reactions under mild acidic conditions. Second, protect the amino group during subsequent steps to avoid side reactions. For characterization, use 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.1–7.8 ppm for chlorophenyl groups) and melting point analysis (compare with analogs: 204–215°C for similar benzoic acids ). LC-MS or elemental analysis ensures purity (>95%).

Q. How should researchers address discrepancies in reported melting points for structurally related benzoic acid derivatives?

  • Methodological Answer : Melting point variations (e.g., 204–215°C for 2-amino-5-chlorobenzoic acid ) often arise from impurities or polymorphic forms. Recrystallize the compound using solvents like ethanol/water mixtures, and confirm purity via HPLC. Cross-reference with differential scanning calorimetry (DSC) to detect polymorph transitions .

Q. What solvents are optimal for dissolving this compound in kinetic studies?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s poor aqueous solubility. For pH-dependent studies, prepare stock solutions in DMSO and dilute with buffered solutions (pH 7.4). Monitor solubility via UV-Vis spectroscopy at λ ~260–280 nm (aromatic absorption) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electronic effects of the chloro and amino substituents. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental data from palladium-catalyzed coupling reactions (e.g., styrene methoxycarbonylation ).

Q. What strategies resolve contradictory NMR data for aromatic protons in chlorophenyl-substituted benzoic acids?

  • Methodological Answer : Contradictory splitting patterns (e.g., δ 7.1–7.8 ppm ) may stem from dynamic effects or solvent interactions. Acquire variable-temperature NMR to identify exchange processes. Use 2D-COSY or NOESY to assign coupling between adjacent protons. Cross-validate with X-ray crystallography if crystals are obtainable .

Q. How can reaction yields be improved for derivatives of this compound in multi-step syntheses?

  • Methodological Answer : Optimize protecting groups (e.g., tert-butoxycarbonyl for amines) to minimize side reactions. Use microwave-assisted synthesis to reduce reaction times (e.g., 50°C for 1 hour ). Monitor intermediates via TLC (hexane/EtOH 1:1, Rf ~0.6 ). Employ flow chemistry for scalable production .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-[(2-chlorophenyl)amino]benzoic acid
Reactant of Route 2
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3-Amino-2-[(2-chlorophenyl)amino]benzoic acid

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